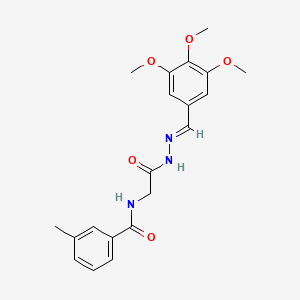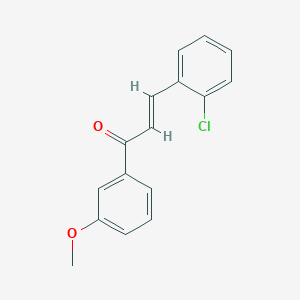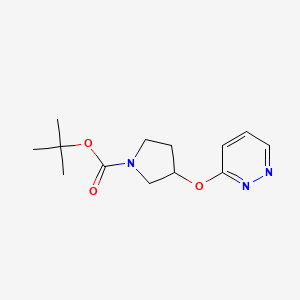![molecular formula C16H19N3O3S B2396430 2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097858-85-8](/img/structure/B2396430.png)
2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is classified as a pyrrolidine derivative and is commonly referred to as TAK-915.
作用机制
TAK-915 acts as a selective antagonist for GPR3. By blocking the activity of this receptor, TAK-915 can modulate intracellular signaling pathways that are involved in the pathogenesis of various diseases. The exact mechanism of action of TAK-915 is still under investigation, but it is believed to involve the regulation of cyclic adenosine monophosphate (cAMP) signaling pathways.
Biochemical and Physiological Effects:
TAK-915 has been shown to have a range of biochemical and physiological effects. In preclinical studies, TAK-915 has been found to improve cognitive function, reduce anxiety-like behavior, and have antidepressant-like effects. TAK-915 has also been shown to have neuroprotective effects and reduce inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of TAK-915 is its selectivity for GPR3. This makes it a valuable tool for studying the role of this receptor in various diseases. However, the limitations of TAK-915 include its low solubility and poor pharmacokinetic properties. These limitations make it challenging to administer TAK-915 in vivo and may limit its therapeutic potential.
未来方向
There are several future directions for the study of TAK-915. One potential area of research is the development of more potent and selective GPR3 antagonists. Another area of research is the investigation of the role of GPR3 in other diseases, such as Parkinson’s disease and Huntington’s disease. Additionally, the development of more efficient synthesis methods and better pharmacokinetic properties could improve the therapeutic potential of TAK-915.
Conclusion:
In conclusion, TAK-915 is a promising compound that has shown potential therapeutic properties in preclinical studies. Its selective antagonism of GPR3 makes it a valuable tool for studying the role of this receptor in various diseases. However, further research is needed to fully understand the mechanism of action and therapeutic potential of TAK-915.
合成方法
The synthesis of TAK-915 involves the reaction between 2-(4-ethoxyphenyl)-1-bromoethan-1-one and 3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine. This reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using chromatography techniques to obtain TAK-915 in high purity.
科学研究应用
TAK-915 has been studied extensively for its potential therapeutic properties. It has been found to be a potent and selective antagonist for the G protein-coupled receptor 3 (GPR3). GPR3 is a receptor that is involved in the regulation of intracellular signaling pathways and has been linked to various diseases, including Alzheimer’s disease, depression, and anxiety. TAK-915 has shown promising results in preclinical studies for the treatment of these diseases.
属性
IUPAC Name |
2-(4-ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-2-21-13-5-3-12(4-6-13)9-16(20)19-8-7-14(11-19)22-15-10-17-23-18-15/h3-6,10,14H,2,7-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEWRVLMCWXDKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=NSN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

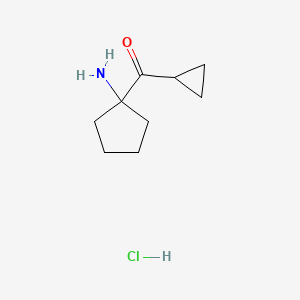
![4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid](/img/structure/B2396349.png)
![ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2396350.png)
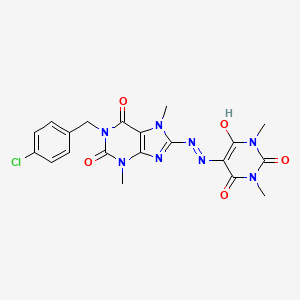
![ethyl 3-ethyl-5-{[(3-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2396354.png)
![1-Benzhydryl-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396356.png)
![[(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methyl]amine hydrochloride](/img/structure/B2396357.png)
![(4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2396358.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2396360.png)
![3-[(4-bromophenyl)sulfonyl]-6-tert-butyl-8-hydroxy-2H-chromen-2-one](/img/structure/B2396361.png)
![N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396362.png)
